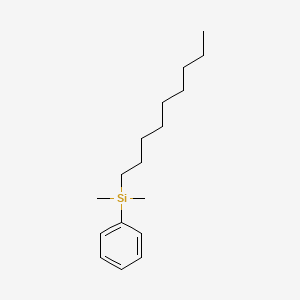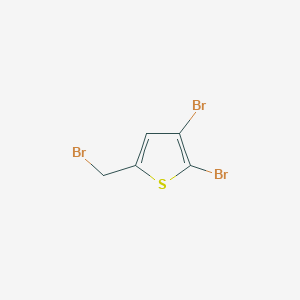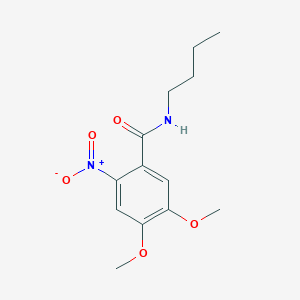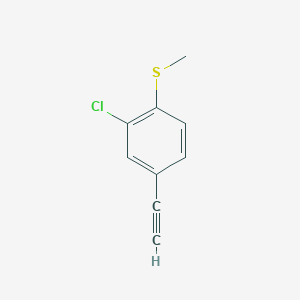![molecular formula C19H18O4S B14299391 [(2-Benzoyl-3-oxo-1-phenylbutyl)sulfanyl]acetic acid CAS No. 113445-53-7](/img/structure/B14299391.png)
[(2-Benzoyl-3-oxo-1-phenylbutyl)sulfanyl]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(2-Benzoyl-3-oxo-1-phenylbutyl)sulfanyl]acetic acid is an organic compound characterized by its unique structure, which includes a benzoyl group, a phenyl group, and a sulfanyl-acetic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(2-Benzoyl-3-oxo-1-phenylbutyl)sulfanyl]acetic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzoyl Group:
Introduction of the Phenyl Group: The phenyl group is introduced via a Grignard reaction, where phenyl magnesium bromide reacts with the intermediate product.
Formation of the Sulfanyl-Acetic Acid Moiety:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient and cost-effective production.
Analyse Des Réactions Chimiques
Types of Reactions
[(2-Benzoyl-3-oxo-1-phenylbutyl)sulfanyl]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfanyl group, where nucleophiles such as amines or alcohols replace the thiol group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as solvent.
Substitution: Amines, alcohols, base catalysts such as sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Amino or alkoxy derivatives.
Applications De Recherche Scientifique
[(2-Benzoyl-3-oxo-1-phenylbutyl)sulfanyl]acetic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its structural similarity to natural substrates.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of [(2-Benzoyl-3-oxo-1-phenylbutyl)sulfanyl]acetic acid involves its interaction with specific molecular targets. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects such as reduced inflammation or inhibited cancer cell growth.
Comparaison Avec Des Composés Similaires
Similar Compounds
- [(2-Benzoyl-3-oxo-1-phenylbutyl)thio]acetic acid
- [(2-Benzoyl-3-oxo-1-phenylbutyl)sulfanyl]propionic acid
- [(2-Benzoyl-3-oxo-1-phenylbutyl)thio]propionic acid
Uniqueness
[(2-Benzoyl-3-oxo-1-phenylbutyl)sulfanyl]acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a benzoyl group and a sulfanyl-acetic acid moiety allows for diverse chemical transformations and potential therapeutic applications that are not observed in similar compounds.
Propriétés
Numéro CAS |
113445-53-7 |
|---|---|
Formule moléculaire |
C19H18O4S |
Poids moléculaire |
342.4 g/mol |
Nom IUPAC |
2-(2-benzoyl-3-oxo-1-phenylbutyl)sulfanylacetic acid |
InChI |
InChI=1S/C19H18O4S/c1-13(20)17(18(23)14-8-4-2-5-9-14)19(24-12-16(21)22)15-10-6-3-7-11-15/h2-11,17,19H,12H2,1H3,(H,21,22) |
Clé InChI |
IUDYBFQVIUCEJX-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C(C(C1=CC=CC=C1)SCC(=O)O)C(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,2,3,4,7,7-Hexachloro-5-(phenoxymethyl)bicyclo[2.2.1]hept-2-ene](/img/structure/B14299308.png)

![Methyl [(benzyloxy)imino]acetate](/img/structure/B14299314.png)

![1H-Isoindole-1,3(2H)-dione, 2-[2-(trimethylsilyl)ethyl]-](/img/structure/B14299322.png)
![2-[Hydrazinylidene(phenyl)methyl]-4-methylaniline](/img/structure/B14299323.png)



![1,1'-Bi(bicyclo[1.1.1]pentane)](/img/structure/B14299348.png)

![5-Phenyl-2,3-dihydro-1H-pyrido[4,3-e][1,4]diazepine](/img/structure/B14299353.png)


